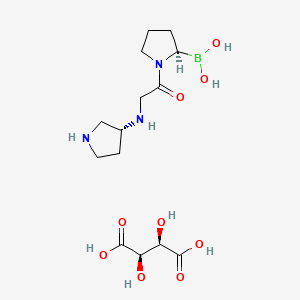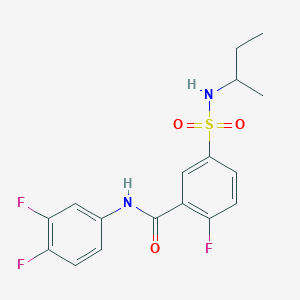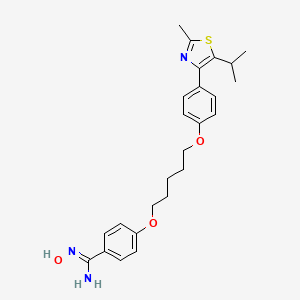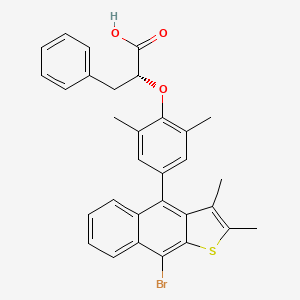
厄替普罗替尼
描述
厄替普罗替布是一种小分子化合物,属于为治疗 2 型糖尿病而开发的一类新型胰岛素增敏剂。 它主要作为蛋白酪氨酸磷酸酶 1B (PTP1B) 的抑制剂,PTP1B 是一种参与胰岛素信号通路调控的关键酶 。 厄替普罗替布在临床前研究中已显示出改善胰岛素抵抗啮齿动物模型的血糖控制和脂质谱的潜力 。
科学研究应用
化学: 用作研究蛋白酪氨酸磷酸酶的抑制及其在细胞信号通路中的作用的工具化合物。
生物学: 研究其对细胞和动物模型中胰岛素信号和葡萄糖代谢的影响。
作用机制
厄替普罗替布主要通过抑制蛋白酪氨酸磷酸酶 1B (PTP1B) 来发挥其作用。通过抑制 PTP1B,厄替普罗替布增强胰岛素信号,导致葡萄糖摄取和代谢改善。 此外,厄替普罗替布作为过氧化物酶体增殖物激活受体 α (PPARα) 和过氧化物酶体增殖物激活受体 γ (PPARγ) 的双重激动剂,进一步促进了其胰岛素增敏作用 。 所涉及的分子靶点和途径包括胰岛素受体信号通路和脂质代谢的调节 。
生化分析
Biochemical Properties
Ertiprotafib plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It inhibits PTP1B, which is a key regulator of insulin signaling pathways . By inhibiting PTP1B, Ertiprotafib enhances insulin sensitivity and improves glucose uptake in cells. Additionally, Ertiprotafib acts as a dual agonist for PPAR alpha and PPAR gamma, which are nuclear receptors involved in the regulation of lipid metabolism and glucose homeostasis . These interactions contribute to its hypoglycemic and anti-lipidemic effects.
Cellular Effects
Ertiprotafib influences various cellular processes and functions. It enhances insulin signaling by preventing the dephosphorylation of the insulin receptor, thereby promoting glucose uptake in cells . Ertiprotafib also affects cell signaling pathways by activating PPAR alpha and PPAR gamma, leading to changes in gene expression related to lipid metabolism and glucose homeostasis . Furthermore, it induces adipocyte differentiation, which is a hallmark of PPAR activation . These cellular effects contribute to the overall improvement in glycemic control and lipid profiles.
Molecular Mechanism
The molecular mechanism of Ertiprotafib involves multiple independent pathways. It inhibits PTP1B by binding to its active site, preventing the dephosphorylation of the insulin receptor and enhancing insulin signaling . Additionally, Ertiprotafib activates PPAR alpha and PPAR gamma by binding to these nuclear receptors, leading to changes in gene expression that promote lipid metabolism and glucose homeostasis . These combined actions result in improved glycemic control and lipid profiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ertiprotafib have been observed to change over time. It has been shown to reduce fasting blood glucose and insulin levels in insulin-resistant rodent models . Its clinical efficacy has been inconsistent, possibly due to its tendency to cause aggregation of PTP1B at higher concentrations
Dosage Effects in Animal Models
The effects of Ertiprotafib vary with different dosages in animal models. At lower doses, it effectively lowers fasting blood glucose and insulin levels, and improves lipid profiles . At higher doses, Ertiprotafib may cause adverse effects due to its tendency to induce aggregation of PTP1B . The threshold effects and toxicities observed at high doses highlight the importance of optimizing the dosage for therapeutic use.
Metabolic Pathways
Ertiprotafib is involved in metabolic pathways related to glucose and lipid metabolism. It activates PPAR alpha and PPAR gamma, leading to changes in gene expression that promote lipid metabolism and glucose homeostasis . Additionally, Ertiprotafib inhibits PTP1B, enhancing insulin signaling and glucose uptake in cells . These metabolic pathways contribute to its overall therapeutic effects in improving glycemic control and lipid profiles.
Transport and Distribution
The transport and distribution of Ertiprotafib within cells and tissues have not been extensively studied. Its interactions with PTP1B and PPARs suggest that it may be distributed to tissues involved in glucose and lipid metabolism, such as the liver, adipose tissue, and muscle
Subcellular Localization
The subcellular localization of Ertiprotafib has not been well-characterized. Its interactions with nuclear receptors PPAR alpha and PPAR gamma suggest that it may localize to the nucleus to exert its effects on gene expression . Additionally, its inhibition of PTP1B indicates that it may also be present in the cytoplasm where PTP1B is active
准备方法
合成路线和反应条件
厄替普罗替布的合成涉及多个步骤,从商业上可获得的起始原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构,然后进行官能团修饰以引入所需的取代基。 反应条件通常涉及使用有机溶剂、催化剂和受控温度以实现高产率和纯度 。
工业生产方法
厄替普罗替布的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用自动化反应器、连续流动工艺和严格的质量控制措施以确保一致性和可扩展性。 最终产品使用结晶、色谱和重结晶等技术进行纯化,以达到所需的医药级 。
化学反应分析
反应类型
厄替普罗替布会经历各种化学反应,包括:
氧化: 厄替普罗替布可以在特定条件下被氧化以形成相应的氧化衍生物。
还原: 还原反应可用于修饰分子中的某些官能团。
常用试剂和条件
氧化: 在受控条件下使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
形成的主要产品
这些反应形成的主要产物包括具有修饰的官能团的厄替普罗替布的各种衍生物,这些衍生物可以进一步分析其生物活性及其潜在的治疗应用 。
相似化合物的比较
厄替普罗替布在其双重作用机制方面是独一无二的,靶向 PTP1B 和 PPAR 受体。类似的化合物包括:
托杜司奎明: 另一种 PTP1B 抑制剂,在临床前研究中已显示出治疗代谢疾病的潜力。
罗格列酮: 一种用于治疗 2 型糖尿病的 PPARγ 激动剂,但与厄替普罗替布的作用机制不同。
厄替普罗替布的独特性在于它能够靶向参与葡萄糖和脂质代谢的多个途径,使其成为治疗 2 型糖尿病和相关代谢疾病的有希望的候选药物 。
属性
IUPAC Name |
(2R)-2-[4-(9-bromo-2,3-dimethylbenzo[f][1]benzothiol-4-yl)-2,6-dimethylphenoxy]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27BrO3S/c1-17-14-22(15-18(2)29(17)35-25(31(33)34)16-21-10-6-5-7-11-21)27-23-12-8-9-13-24(23)28(32)30-26(27)19(3)20(4)36-30/h5-15,25H,16H2,1-4H3,(H,33,34)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONCZICQWCUXEB-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O[C@H](CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179814 | |
| Record name | Ertiprotafib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The complete mechanism of action for ertiprotafib and related compounds in vivo may involve multiple independent mechanisms, including (but not necessarily limited to) PTP1b inhibition and dual PPARalpha/PPARgamma agonism. | |
| Record name | Ertiprotafib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06521 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
251303-04-5 | |
| Record name | Ertiprotafib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251303045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ertiprotafib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06521 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ertiprotafib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERTIPROTAFIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TPM2EB426 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


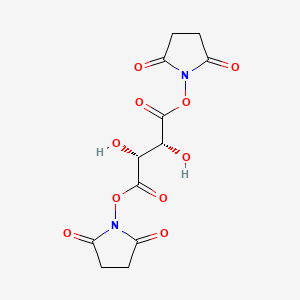
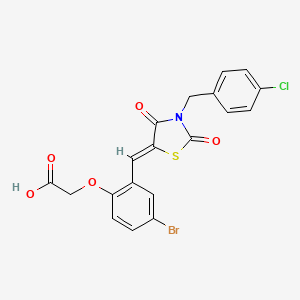
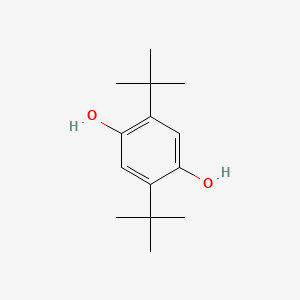
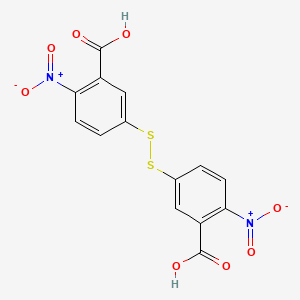
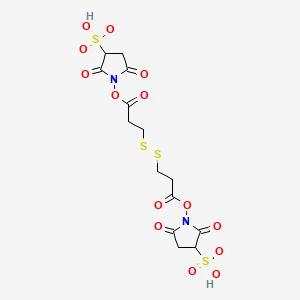
![4-[3-(8-Cyclohexyl-2,6-dioxo-1-propyl-1,2,6,7-tetrahydro-purin-3-yl)-propylcarbamoyl]-benzenesulfonyl fluoride](/img/structure/B1670983.png)
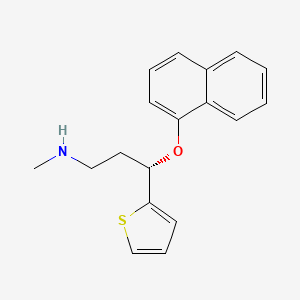
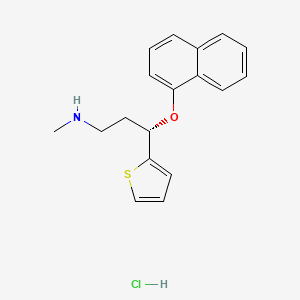
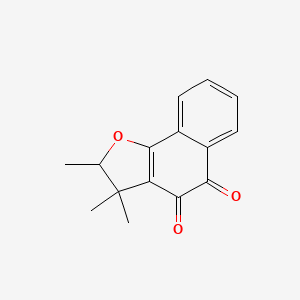
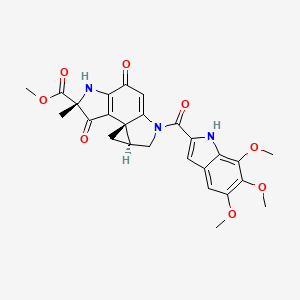
![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide](/img/structure/B1670993.png)
